molecular formula C8H15NO4S B13187958 Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate

Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate

Katalognummer: B13187958
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: LPHSPEVQZDAZQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate typically involves the reaction of pyrrolidine with methanesulfonyl chloride, followed by esterification with methyl acetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of Pyrrolidine with Methanesulfonyl Chloride: This step involves the nucleophilic attack of pyrrolidine on methanesulfonyl chloride, forming an intermediate sulfonamide.

    Esterification: The intermediate sulfonamide is then reacted with methyl acetate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

    Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate: Unique due to the presence of both a sulfonyl group and an ester group, which can participate in various chemical reactions.

Uniqueness

This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and potential applications in different fields. The combination of the pyrrolidine ring with the sulfonyl and ester groups enhances its reactivity and utility in synthetic chemistry.

Eigenschaften

Molekularformel

C8H15NO4S

Molekulargewicht

221.28 g/mol

IUPAC-Name

methyl 2-(pyrrolidin-2-ylmethylsulfonyl)acetate

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)6-14(11,12)5-7-3-2-4-9-7/h7,9H,2-6H2,1H3

InChI-Schlüssel

LPHSPEVQZDAZQV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CS(=O)(=O)CC1CCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.